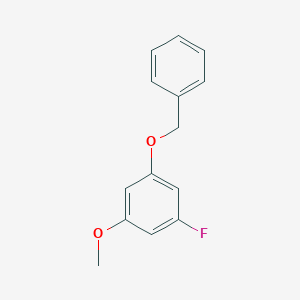

1-(Benzyloxy)-3-fluoro-5-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJSBHKXPDGFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance and Research Impetus for 1 Benzyloxy 3 Fluoro 5 Methoxybenzene

The significance of 1-(Benzyloxy)-3-fluoro-5-methoxybenzene in chemical research is rooted in the functionalities it possesses. The benzyloxy group serves as a common protecting group for hydroxyl functionalities, which can be selectively removed under specific conditions. organic-chemistry.org The fluorine atom, a bioisostere for a hydrogen atom, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a valuable addition in the design of bioactive compounds. Furthermore, the methoxy (B1213986) group can influence the reactivity of the aromatic ring and provide a handle for further chemical modification.

The impetus for research into this and structurally related compounds stems from their potential as key intermediates in the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the fluoro, methoxy, and benzyloxy groups allows for regioselective reactions, enabling the construction of complex substitution patterns on the aromatic ring. For instance, related benzyloxy-methoxyphenyl structures are utilized in the synthesis of heterocyclic compounds with potential biological activity. mdpi.com

While direct research on this compound is not extensively documented, the synthesis of analogous compounds provides a clear rationale for its importance. For example, the preparation of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene has been reported as a monomer for π-conjugated polymers, highlighting the utility of such substituted ethers in materials science. nih.gov Similarly, the synthesis of related diaryl ethers is an active area of research, with various catalytic systems being developed for their efficient formation. umass.edujsynthchem.com

Contemporary Research Landscape and Identified Knowledge Gaps Pertaining to 1 Benzyloxy 3 Fluoro 5 Methoxybenzene

Established and Evolving Synthetic Pathways to this compound

The synthesis of this compound primarily relies on well-established reactions that have been refined over time to improve efficiency and yield.

Strategic Functional Group Interconversions in Aryl Ethers

The most common and direct route to this compound is the Williamson ether synthesis, a robust method for forming the ether linkage. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the key precursors are 3-fluoro-5-methoxyphenol (B1393223) and a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride.

The reaction proceeds in two main steps:

Alkoxide Formation: The phenolic hydroxyl group of 3-fluoro-5-methoxyphenol is deprotonated by a strong base to form a more nucleophilic phenoxide ion. Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in an Sₙ2 reaction. organic-chemistry.org This displaces the halide leaving group and forms the desired ether bond. organic-chemistry.orggoogle.com

Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed to enhance the reaction rate by solvating the cation of the base and leaving the "naked" phenoxide anion, which is a more potent nucleophile. francis-press.com The choice of the leaving group on the benzyl moiety is also crucial; benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion.

Another potential, though less direct, pathway could involve the nucleophilic aromatic substitution (SₙAr) on a di- or tri-substituted fluorinated benzene (B151609) ring. For instance, if a suitable difluoromethoxybenzene precursor were available, the fluorine atom could be displaced by a benzyloxy group. However, such reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to activate the ring for nucleophilic attack. rsc.orgorganic-chemistry.org In the case of this compound, the methoxy group is an electron-donating group, which would disfavor this type of substitution.

Regioselective Synthesis and Isomer Control for this compound

The Williamson ether synthesis approach offers excellent regioselectivity and isomer control for the preparation of this compound. The regioselectivity is inherently controlled by the starting materials. Since the reaction occurs between the hydroxyl group of 3-fluoro-5-methoxyphenol and benzyl halide, the benzyloxy group is exclusively introduced at the position of the original hydroxyl group, leading to the desired 1,3,5-substituted isomer.

The alternative approach of reacting 3-fluoro-5-benzyloxyphenol with a methylating agent would be less ideal due to the potential for competing O- and C-alkylation and the relative cost and availability of the starting materials. Similarly, attempting to perform a Friedel-Crafts alkylation of 3-fluoroanisole (B32098) with a benzylating agent would likely result in a mixture of ortho and para isomers, making the isolation of the desired meta-substituted product difficult and inefficient. Therefore, the Williamson ether synthesis starting from 3-fluoro-5-methoxyphenol remains the most strategic and regioselective pathway.

Advanced Catalytic Approaches in the Synthesis of this compound

While the Williamson ether synthesis is a reliable method, modern organic synthesis often seeks to employ catalytic systems to enhance reaction efficiency, reduce waste, and operate under milder conditions.

Metal-Mediated Cross-Coupling Strategies for Aromatic Functionalization

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds in aryl ethers.

Palladium-Catalyzed Etherification: Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands like DPEphos, can facilitate the benzylation of phenols under neutral conditions. organic-chemistry.org One such approach involves the decarboxylative etherification of aryl benzyl carbonates. organic-chemistry.org This method avoids the need for strong bases and can proceed at moderate temperatures (60–80 °C), producing volatile byproducts. organic-chemistry.org While not specifically documented for this compound, this strategy presents a viable and milder alternative to the traditional Williamson synthesis. Another palladium-catalyzed method involves the reaction of phenols with allenylic carbonates to form allenic aromatic ethers, demonstrating the versatility of palladium in C-O bond formation. nih.gov

Copper-Catalyzed Etherification: Copper catalysts have a long history in C-O bond formation, dating back to the Ullmann condensation. Modern copper-catalyzed systems can promote the coupling of aryl halides with alcohols under milder conditions than their historical counterparts. These reactions can be advantageous due to the lower cost of copper compared to palladium. For instance, copper(I) iodide in the presence of a suitable ligand can catalyze the etherification of aryl iodides. numberanalytics.comnsf.gov While less common for benzyl ether synthesis compared to palladium catalysis, it remains a potential strategy.

| Catalytic System | Key Features | Potential Application to this compound Synthesis |

|---|---|---|

| Palladium-catalyzed (e.g., Pd(η³-C₃H₅)Cp/DPEphos) | Neutral reaction conditions, avoids strong bases, high yields. organic-chemistry.org | Reaction of 3-fluoro-5-methoxyphenol with benzyl methyl carbonate. organic-chemistry.org |

| Copper-catalyzed (e.g., CuI/ligand) | Lower cost catalyst, effective for aryl halide coupling. numberanalytics.comnsf.gov | Coupling of an appropriate aryl halide precursor with benzyl alcohol. |

Organocatalytic and Biocatalytic Considerations in this compound Synthesis

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for ether synthesis. While less common for the direct synthesis of aryl benzyl ethers, organocatalytic methods for the activation of C-H bonds have been developed. For example, photoredox organocatalysis has been used for the direct arylation of benzylic ethers. While this would be a reverse approach, it highlights the potential of organocatalysis in this area. More directly, organocatalysts can be employed in nucleophilic aromatic substitution reactions, potentially facilitating the synthesis of fluorinated poly(aryl thioethers), a related class of compounds.

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. Enzymes such as oxidoreductases (e.g., tyrosinase, laccase) are known to act on phenolic compounds. mdpi.com While their primary application has been in the degradation of phenolic pollutants, the high selectivity of enzymes could potentially be harnessed for synthetic purposes. mdpi.com However, specific biocatalytic methods for the O-benzylation of phenols to form compounds like this compound are not yet well-established and represent an area for future research.

Green Chemistry Principles and Sustainable Synthesis Protocols for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: The Williamson ether synthesis, while effective, has a moderate atom economy as it generates a salt byproduct (e.g., NaBr or KCl). Catalytic methods that minimize byproduct formation are therefore more desirable from a green chemistry perspective.

Safer Solvents and Reaction Conditions: Traditional Williamson synthesis often employs polar aprotic solvents like DMF, which have associated health and environmental concerns. The development of solvent-free synthesis methods is a key goal of green chemistry. tandfonline.comresearchgate.net For the etherification of phenols, reactions have been successfully carried out using a solid base like sodium bicarbonate or potassium carbonate in the absence of a solvent, offering a more environmentally friendly alternative. tandfonline.comresearchgate.net

Use of Renewable Feedstocks and Catalysis: While the starting materials for this compound are typically derived from petrochemical sources, the broader principles of green chemistry encourage the exploration of bio-based feedstocks. The use of recyclable catalysts, such as heterogeneous metal catalysts or immobilized enzymes, can also significantly improve the sustainability of the synthesis. numberanalytics.com

| Green Chemistry Principle | Application in Synthesis of this compound | Example/Benefit |

|---|---|---|

| Prevention of Waste | Employing catalytic methods over stoichiometric ones. | Palladium-catalyzed synthesis has higher atom economy than Williamson synthesis. |

| Safer Solvents | Using water or solvent-free conditions. tandfonline.comresearchgate.net | Solvent-free Williamson synthesis with a solid base reduces volatile organic compound emissions. tandfonline.comresearchgate.net |

| Catalysis | Use of recyclable catalysts. numberanalytics.com | Heterogeneous catalysts can be recovered and reused, reducing waste and cost. |

Reactivity and Mechanistic Investigations of 1 Benzyloxy 3 Fluoro 5 Methoxybenzene

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Regioselectivity

The directing effects of the benzyloxy, fluoro, and methoxy (B1213986) substituents on the aromatic ring are crucial in determining the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The benzyloxy and methoxy groups are ortho, para-directing activators due to their ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is an ortho, para-directing deactivator, withdrawing electron density through induction but donating through resonance.

In electrophilic aromatic substitution, the positions ortho and para to the strongly activating methoxy and benzyloxy groups are favored. The positions are C2, C4, and C6. Given that C3 and C5 are occupied, the substitution is directed to the C2, C4, and C6 positions. The steric hindrance from the benzyloxy group may influence the substitution pattern, potentially favoring the C2 and C6 positions.

For nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine atom can facilitate the displacement of a suitable leaving group, particularly if the ring is further activated by electron-withdrawing groups. In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is displaced by various nucleophiles. nih.govbeilstein-journals.orgsigmaaldrich.com This suggests that under appropriate conditions, the fluorine atom in 1-(benzyloxy)-3-fluoro-5-methoxybenzene could potentially be a site for nucleophilic attack, although the presence of electron-donating groups would make this challenging without further activation.

Table 1: Predicted Regioselectivity in Aromatic Substitution Reactions

| Reaction Type | Predicted Major Products | Influencing Factors |

| Electrophilic Substitution | Substitution at C2, C4, and C6 | Ortho, para-directing methoxy and benzyloxy groups |

| Nucleophilic Substitution | Substitution at C3 (displacement of Fluorine) | Requires strong activation, unlikely without additional electron-withdrawing groups |

Transformations Involving the Benzyloxy Moiety of this compound

Selective Deprotection Strategies

The benzyloxy group is a common protecting group for phenols, and its removal to unveil the hydroxyl group is a key transformation. Several methods are available for the deprotection of benzyl (B1604629) ethers. Catalytic hydrogenation is a widely used method, typically employing palladium on carbon (Pd/C) and a hydrogen source. This reaction is generally clean and efficient.

Alternative methods for deprotection that avoid the use of hydrogen gas are also available. These can be particularly useful when other functional groups in the molecule are sensitive to reduction.

Benzylic Functionalization and Derivatization

The benzylic position of the benzyloxy group is susceptible to functionalization through various reactions. Free radical bromination, for instance, can introduce a bromine atom at the benzylic carbon, which can then serve as a handle for further nucleophilic substitutions. khanacademy.org Oxidation of the benzylic position can also be achieved, potentially leading to the formation of an ester or other carbonyl-containing functionalities.

Chemical Modifications of the Fluoro and Methoxy Groups on the Aromatic Ring

The fluoro and methoxy groups on the aromatic ring can also be targets for chemical modification. The carbon-fluorine bond is generally strong, making its cleavage difficult. However, under specific conditions, such as with strong nucleophiles in the presence of activating groups, the fluorine atom can be displaced.

The methoxy group can be cleaved to a hydroxyl group through demethylation. This is often achieved using strong acids like HBr or Lewis acids such as BBr₃. In a related context, a method for the selective demethylation of ortho-trimethoxybenzene compounds using ZrCl₄ has been reported, highlighting that specific reagents can be employed for such transformations. google.com

Reaction Kinetics and Proposed Mechanistic Pathways for this compound Transformations

Detailed kinetic studies on the transformations of this compound are not extensively reported in the literature. However, the kinetics of related reactions can provide insights. For instance, kinetic studies on the nucleophilic substitution reactions of benzyl benzenesulfonates have been conducted to elucidate transition state structures. koreascience.kr

The mechanism of electrophilic aromatic substitution would proceed through a standard arenium ion intermediate, stabilized by the electron-donating benzyloxy and methoxy groups. The rate-determining step would be the formation of this carbocation. For nucleophilic aromatic substitution (if achievable), the mechanism would likely be an SNAr pathway, involving a Meisenheimer complex as an intermediate.

The deprotection of the benzyloxy group via catalytic hydrogenation involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis. The kinetics of such heterogeneous catalytic reactions are complex and depend on factors like catalyst surface area and substrate concentration.

Advanced Spectroscopic and Analytical Characterization of 1 Benzyloxy 3 Fluoro 5 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 1-(Benzyloxy)-3-fluoro-5-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum would feature several distinct signals corresponding to the different proton environments.

Aromatic Protons (Phenyl Ring of Benzyl (B1604629) Group): A multiplet corresponding to the five protons of the unsubstituted phenyl ring of the benzyloxy group is expected to appear in the range of δ 7.3-7.5 ppm. chemicalbook.com

Benzylic Protons (-O-CH₂-Ph): A singlet for the two benzylic protons would be anticipated around δ 5.0-5.2 ppm. oregonstate.edu This signal confirms the presence of the methylene (B1212753) bridge between the oxygen and the phenyl group.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group is expected at approximately δ 3.8 ppm.

Aromatic Protons (Substituted Ring): The three protons on the 1,3,5-substituted benzene (B151609) ring would appear as distinct signals in the aromatic region (δ 6.0-7.0 ppm). Due to their unique positions relative to the fluorine and two oxygen substituents, they would likely appear as complex multiplets resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C2 would likely be a triplet of doublets, coupled to the fluorine at C3 and the proton at C6. The proton at C4 would be a triplet, and the proton at C6 would be a doublet of doublets.

Carbon (¹³C) NMR Spectroscopy details the carbon framework of the molecule. Due to the low symmetry, 14 distinct signals would be expected for the 14 carbon atoms. The presence of the electronegative fluorine atom introduces C-F coupling, which splits the signals of nearby carbons. tandfonline.com

Aromatic Carbons: The signals for the twelve aromatic carbons would appear in the δ 100-165 ppm region. The carbons directly bonded to the electronegative oxygen and fluorine atoms (C1, C3, C5) would be the most downfield shifted, with expected chemical shifts in the range of δ 155-165 ppm. The carbon bearing the fluorine (C3) would exhibit a large one-bond coupling constant (¹JCF). Other carbons on this ring will show smaller two-, three-, and four-bond C-F couplings. tandfonline.comlibretexts.org

Benzylic Carbon (-O-CH₂-Ph): The benzylic carbon signal is expected around δ 70-75 ppm. libretexts.org

Methoxy Carbon (-OCH₃): The methoxy carbon signal would appear upfield, typically around δ 55-56 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.

View Interactive NMR Data Table

| Group | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Notes |

| -OCH₃ | ~3.8 (s, 3H) | ~56 | Sharp singlet for both ¹H and ¹³C. |

| -O-CH₂-Ph | ~5.1 (s, 2H) | ~71 | Benzylic protons and carbon. |

| C₆H₅- (Benzyl) | 7.3-7.5 (m, 5H) | ~127-129 (3 signals), ~136 (ipso-C) | Complex multiplet for protons. |

| Ar-H (Substituted) | ~6.4-6.8 (m, 3H) | ~100-110 (3 signals) | Protons show H-H and H-F coupling. Carbons show C-F coupling. |

| Ar-C-O (C1, C5) | - | ~158-162 | Downfield shift due to oxygen. Will show C-F coupling. |

| Ar-C-F (C3) | - | ~163 (d, ¹JCF ≈ 245 Hz) | Large one-bond C-F coupling constant is characteristic. |

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an invaluable tool for analyzing fluorinated compounds. wikipedia.org It offers a very wide range of chemical shifts, making it highly sensitive to the electronic environment. biophysics.org

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. For a fluorine atom on a benzene ring, the chemical shift typically appears between -100 and -140 ppm (relative to CFCl₃). The exact shift is influenced by the other substituents on the ring. aip.orgspectrabase.com This signal would appear as a triplet of doublets (or a more complex multiplet) due to coupling with the two ortho-protons (at C2 and C4) and the one meta-proton (at C6). tandfonline.com

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu It would be used to unambiguously link each proton on the aromatic rings and the CH₂ and OCH₃ groups to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu HMBC is crucial for establishing the connectivity across quaternary carbons (which have no attached protons) and between the different functional groups. For instance, correlations would be observed between the benzylic protons (-CH₂-) and the aromatic carbons of the benzyl group, as well as the C1 carbon of the substituted ring. Similarly, correlations between the methoxy protons and the C5 carbon would confirm their attachment. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₄H₁₃FO₂), the molecular weight is 248.25 g/mol . High-resolution mass spectrometry (HRMS) would provide an exact mass measurement (calculated: 248.08995), confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a distinct fragmentation pattern characteristic of benzyl ethers. miamioh.edu

Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 248 would be expected.

Base Peak (m/z = 91): The most common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺). This would result in a very intense base peak at m/z = 91. scribd.com

Other Fragments: Another significant fragment would be the [M - C₇H₇]⁺ ion at m/z = 157, corresponding to the fluoromethoxy-phenoxide radical cation. Further fragmentation of this ion could occur, for example, by the loss of a methyl radical (•CH₃) to give a peak at m/z = 142, or loss of carbon monoxide (CO) to give a peak at m/z = 129.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is generated based on common fragmentation patterns for benzyl ethers.

View Interactive MS Data Table

| m/z | Predicted Ion | Notes |

| 248 | [C₁₄H₁₃FO₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₇H₆FO₂]⁺ | Loss of benzyl radical [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion; expected to be the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the benzyl group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the ether linkages and substituted aromatic rings. vscht.cz

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹ (3030-3100 cm⁻¹), while aliphatic C-H stretches from the CH₂ and OCH₃ groups would be just below 3000 cm⁻¹ (2850-2960 cm⁻¹). orgchemboulder.com

C=C Stretching: Aromatic ring C=C stretching vibrations would cause several bands in the 1450-1610 cm⁻¹ region. orgchemboulder.com

C-O-C Stretching: Strong, characteristic bands for the asymmetric C-O-C stretching of the aryl ether linkages would be prominent in the 1200-1275 cm⁻¹ region. The symmetric stretch would appear near 1020-1075 cm⁻¹. lmu.eduspectroscopyonline.com

C-F Stretching: A strong absorption due to the C-F bond stretch is expected in the 1000-1200 cm⁻¹ region, often overlapping with the C-O stretches. chemistrytalk.org

Raman Spectroscopy: While an IR spectrum is based on changes in dipole moment, a Raman spectrum detects vibrations that cause a change in the polarizability of a bond. libretexts.org For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. A strong, sharp band around 1000 cm⁻¹, corresponding to the symmetric ring-breathing mode of the benzene rings, would be a characteristic feature. aip.org

X-ray Crystallography for Solid-State Structural Analysis (Applicable for this compound or its derivatives)

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate structural confirmation in the solid state. This technique would yield a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsional angles.

Theoretical and Computational Investigations of 1 Benzyloxy 3 Fluoro 5 Methoxybenzene

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 1-(benzyloxy)-3-fluoro-5-methoxybenzene. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

The electronic structure of this compound is characterized by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its potential to participate in chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, the electronegative oxygen and fluorine atoms are expected to create regions of negative potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are associated with the hydrogen atoms and are likely sites for nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the benzyloxy group, specifically the rotation around the C-O-C bonds, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement (the global minimum) and other low-energy conformers. This is typically achieved by systematically rotating the dihedral angles and calculating the potential energy at each point.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms at a given temperature, MD can explore the conformational landscape and reveal how the molecule transitions between different shapes. This information is vital for understanding its behavior in a solution or biological environment.

Reaction Pathway Modeling and Transition State Characterization

Theoretical methods can model the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate.

Characterizing the transition state structure and its energy barrier (activation energy) is essential for predicting reaction rates and mechanisms. For instance, modeling the electrophilic substitution on the aromatic ring would involve identifying the transition state for the formation of the sigma complex.

Non-Covalent Interactions (NCI) and Topological Analyses (Atoms in Molecules (AIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG))

Non-covalent interactions play a critical role in the structure and function of molecules. For this compound, intramolecular and intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-stacking can be analyzed.

Topological analysis methods provide a deeper understanding of the electron density distribution:

Atoms in Molecules (AIM): This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis of bond critical points (BCPs) between atoms can reveal the nature of the chemical bonds (covalent vs. non-covalent).

Electron Localization Function (ELF): ELF provides a measure of the likelihood of finding an electron pair in a given region of the molecule. It is useful for visualizing core electrons, covalent bonds, and lone pairs.

Reduced Density Gradient (RDG): The RDG analysis is particularly effective for visualizing weak non-covalent interactions. By plotting the RDG against the electron density, it is possible to identify and characterize van der Waals interactions, hydrogen bonds, and steric clashes within the molecule.

Strategic Applications of 1 Benzyloxy 3 Fluoro 5 Methoxybenzene in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Fluorinated Aromatics

The presence of a fluorine atom on the aromatic ring of 1-(Benzyloxy)-3-fluoro-5-methoxybenzene makes it an important intermediate for synthesizing other fluorinated aromatic compounds. The fluorine atom, particularly when the ring is activated by other substituents, can be displaced by various nucleophiles through a process known as Nucleophilic Aromatic Substitution (SNAr). This reaction is a powerful tool for introducing new functional groups onto the benzene (B151609) ring.

While studies on this compound itself are specific, the reactivity of analogous compounds provides a clear blueprint for its utility. For example, research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates the SNAr reaction where the fluorine atom is substituted by oxygen, sulfur, and nitrogen nucleophiles. nih.govresearchgate.net This reaction proceeds because the strong electron-withdrawing nature of the nitro and pentafluorosulfanyl groups activates the fluorine for displacement. Similarly, the methoxy (B1213986) and benzyloxy groups on this compound influence the electronic character of the ring, allowing the fluorine to serve as a handle for introducing diverse functionalities.

This capability allows chemists to use this compound as a starting point and subsequently introduce amines, alkoxides, or thiolates at the C-3 position by displacing the fluoride, leading to a variety of complex fluorinated aromatic products.

| Nucleophile | Reagent(s) | Product Type | Yield (%) |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 96 |

| Oxygen | Phenol, K2CO3 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 89 |

| Sulfur | Sodium benzenethiolate (B8638828) (PhSNa) | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 98 |

| Nitrogen | Aniline | N-phenyl-5-nitro-3-(pentafluorosulfanyl)aniline | 90 |

| Nitrogen | 28% aqueous ammonia | 5-nitro-3-(pentafluorosulfanyl)aniline | 64 |

| This table presents data from the nucleophilic aromatic substitution reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrating the principle of fluorine displacement applicable to activated fluoroaromatic systems. researchgate.net |

Scaffold for the Construction of Multi-Substituted Benzene Derivatives

The structure of this compound is ideally suited for serving as a scaffold in the programmed synthesis of multi-substituted benzene derivatives. nih.gov The benzyloxy group functions as a protecting group for a phenol. This strategy is crucial in multi-step synthesis, as it masks the reactive hydroxyl group, allowing chemical modifications to be performed at other positions on the ring. youtube.comyoutube.com Once the desired modifications are complete, the benzyl (B1604629) group can be selectively removed through catalytic hydrogenation to reveal the phenol, which can then be used for further reactions.

A study on the synthesis of chromane (B1220400) derivatives from a structurally similar compound, 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, highlights this approach. mdpi.com In this synthesis, the benzyl group protects one hydroxyl function while the other is alkylated. mdpi.com This sequential functionalization is a key strategy for building complex molecules.

The synthetic utility of this compound lies in this potential for controlled, stepwise functionalization. A chemist can leverage the existing methoxy and fluoro substituents to direct further reactions, perform chemistry at other sites, and then deprotect the benzyloxy group at a later stage to introduce a new functional group or create a site for further coupling. This makes the compound a valuable scaffold for accessing benzene rings with three, four, or even more distinct substituents in a predictable manner.

| Step | Reaction | Reagents | Purpose |

| 1 | Protection | Benzyl bromide, K2CO3 | Masks a reactive hydroxyl group to allow selective chemistry elsewhere on the molecule. mdpi.com |

| 2 | Cyclization | Heat (210 °C) | Forms a new ring system (chromane) using a previously installed propargyloxy group. mdpi.com |

| 3 | Deprotection (Hypothetical) | H2, Pd/C | Removal of the benzyl group to reveal the hydroxyl group for further functionalization. |

| This table outlines a synthetic strategy based on a related benzyloxy-protected phenol, demonstrating the principle of using a benzyl protecting group to construct complex derivatives. mdpi.com |

Precursor in the Development of Advanced Materials (e.g., liquid crystals, functional polymers)

Substituted benzene derivatives are fundamental building blocks for advanced materials due to their rigid structure and tunable electronic properties. The specific substitution pattern of this compound makes it a potential precursor for materials like functional polymers. The benzyloxy and methoxy groups can enhance solubility and processability, while the fluorine atom can fine-tune electronic properties and intermolecular interactions.

A relevant example is the use of a related compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, as a monomer for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. nih.gov These polymers are known for their electroluminescent properties and have applications in organic light-emitting diodes (OLEDs). In that synthesis, the benzyloxy/methoxy-substituted benzene ring forms the core of the monomer, which is then polymerized to create the final functional material. nih.gov

This demonstrates a clear pathway where a molecule like this compound could be chemically modified—for instance, by introducing polymerizable groups—and then used to build functional polymers. The fluorine substituent, in particular, could be leveraged to increase the material's thermal stability or electron affinity, making such precursors valuable in the field of materials science.

| Precursor | Intermediate Monomer | Polymer Type | Potential Application |

| 1-Benzyloxy-4-methoxybenzene | 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene | Poly(p-phenylenevinylene) (PPV) | Electroluminescent Materials (OLEDs) nih.gov |

| *This table shows the progression from a simple benzyloxy-substituted benzene to a functional polymer, illustrating the potential role of such compounds as precursors to advanced materials. nih.gov * |

Utility in the Synthesis of Chemical Probes and Research Tools (Non-biological/non-clinical contexts)

Chemical probes are molecules designed to study and interact with chemical systems or processes in a highly specific manner. The construction of these tools often requires a modular scaffold that allows for the precise installation of reporter groups (e.g., fluorophores), reactive moieties, and binding elements.

While direct literature examples of this compound being used as a chemical probe are not widespread, its structure contains the essential features of a versatile precursor for such tools. The trisubstituted benzene ring provides a rigid core that can be further functionalized. For example:

The benzyloxy group can be deprotected to reveal a phenol, which can then be used as a handle to attach other molecular components via an ether or ester linkage.

The methoxy group can be demethylated to provide a second, distinct phenolic site, allowing for orthogonal chemistry.

The fluorine atom can modulate the acidity and electronic properties of the scaffold or serve as a site for introducing radiolabels (e.g., ¹⁸F) in the synthesis of tracers for imaging techniques, although this application often trends towards clinical contexts.

The ability to selectively modify the three different substituents makes this compound a potential starting point for creating libraries of research tools where each part of the molecule can be systematically varied to optimize its function in a non-biological research setting, such as in sensor development or for studying reaction mechanisms.

Future Directions and Perspectives in Research on 1 Benzyloxy 3 Fluoro 5 Methoxybenzene

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic and steric characteristics of 1-(Benzyloxy)-3-fluoro-5-methoxybenzene provide a fertile ground for investigating new chemical reactions and transformations. The methoxy (B1213986) and benzyloxy groups are activating, ortho-para directing groups, while the fluorine atom is a deactivating but also ortho-para directing substituent. libretexts.orglibretexts.org This complex interplay governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Future research could systematically explore a range of EAS reactions, such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, to precisely map the directing effects of this specific substitution pattern. The position of substitution will be influenced by the combined directing effects of the existing groups. msu.edu

Beyond EAS, the individual functional groups offer distinct handles for chemical modification:

Benzyloxy Group: The benzylic position is susceptible to a variety of transformations, including radical halogenation and oxidation. chemistry.coachlibretexts.org Furthermore, the benzyl (B1604629) ether can be cleaved to reveal a phenolic hydroxyl group, which can then be used for a wide array of subsequent reactions. The enhanced reactivity of the benzylic C-H bonds is attributed to the stabilization of the resulting benzyl radicals by the adjacent aromatic ring. wikipedia.org

Methoxy Group: The methyl group of the methoxy ether can be cleaved under specific conditions to yield a phenol, providing another site for functionalization. wikipedia.org

A summary of potential transformations is presented in Table 1.

Table 1: Potential Future Transformation Pathways for this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃; RCOCl/AlCl₃ | Substituted benzene (B151609) derivatives |

| Benzyloxy Group | Debenzylation | H₂, Pd/C | Phenol derivative |

| Benzyloxy Group | Benzylic Bromination | N-Bromosuccinimide (NBS), light | Brominated benzyl ether derivative |

| Methoxy Group | Ether Cleavage | BBr₃, HBr | Phenol derivative |

The exploration of these reactions will not only expand the chemical space accessible from this starting material but also provide deeper insights into the nuanced reactivity of polysubstituted aromatic systems.

Integration with Automation and Flow Chemistry Methodologies in Synthesis

The synthesis of this compound and its derivatives is well-suited for adaptation to modern automated synthesis and flow chemistry platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, scalability, and the potential for rapid reaction optimization. youtube.commendeley.com

Flow chemistry, where reagents are continuously pumped through a reactor, could significantly improve the efficiency and safety of reactions involving this compound. researchgate.net For instance, potentially hazardous nitration or halogenation reactions could be performed with greater control over reaction temperature and mixing, minimizing the formation of byproducts. The use of packed-bed reactors in flow systems has been shown to dramatically reduce reaction times for processes like aromatic nitration. researchgate.net

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of a library of derivatives from the parent compound. nih.govresearchgate.net An automated workflow could involve the initial synthesis of the core structure, followed by a series of diversification reactions targeting the different functional groups. This approach would be invaluable for systematically exploring the structure-property relationships of its derivatives for various applications.

Table 2: Hypothetical Automated/Flow Synthesis Workflow

| Step | Process | Technology | Advantages |

|---|---|---|---|

| 1 | Synthesis of Core Structure | Flow Reactor | Improved heat and mass transfer, enhanced safety, higher yield. |

| 2 | Work-up and Purification | Automated Liquid-Liquid Extraction & Chromatography | High-throughput purification, reduced manual labor. nih.gov |

| 3 | Derivatization | Parallel Synthesis Robot | Rapid generation of a library of analogues for screening. |

The integration of these advanced synthetic methodologies will undoubtedly accelerate the exploration of the chemical potential of this compound.

Computational Design and Predictive Modeling for Directed Synthesis and Applications

Computational chemistry and predictive modeling are poised to play a pivotal role in guiding future research on this compound. These tools can provide valuable insights into the molecule's electronic structure, reactivity, and potential properties, thereby directing experimental efforts more efficiently.

Predicting Reactivity: Methods based on density functional theory (DFT) can be used to calculate the relative stabilities of intermediates, such as the σ-complexes in electrophilic aromatic substitution, to predict the most likely site of reaction. acs.org Software packages like RegioSQM can predict the regioselectivity of EAS reactions by calculating proton affinities, which correlate with the most nucleophilic center of the molecule. semanticscholar.orgnih.govrsc.org Applying these models to this compound would allow for in silico screening of various electrophilic reactions, predicting the major products before any lab work is undertaken.

Designing Novel Derivatives: Computational tools can be used to design new derivatives with specific desired properties. For example, by modeling the impact of different substituents on the electronic properties (e.g., HOMO/LUMO energy levels), it would be possible to design molecules with tailored characteristics for applications in materials science. rsc.org

Table 3: Application of Computational Models in Research

| Computational Method | Application | Predicted Parameter | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction | Transition state energies, intermediate stabilities. acs.org | Guidance for synthetic planning, understanding reaction mechanisms. |

| Semi-empirical Methods (e.g., PM3, xTB) | Regioselectivity of EAS | Proton affinities, lowest energy protonated forms. semanticscholar.orgnih.gov | Rapid prediction of major isomers in substitution reactions. |

| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Electronic properties, solubility, stability. | Design of new materials with desired characteristics. |

The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in a resource- and time-efficient manner.

Interdisciplinary Research Frontiers (Excluding direct biological/clinical applications)

The unique combination of a fluorinated aromatic core with ether functionalities makes this compound an attractive building block for various interdisciplinary research fields outside of direct therapeutic applications.

Materials Science: Fluorinated aromatic compounds are of great interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com The presence of fluorine can significantly alter the electronic properties of aromatic systems, often lowering both the HOMO and LUMO energy levels, which can be advantageous for creating organic electronic materials like those used in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). rsc.org Future research could focus on incorporating the this compound scaffold into polymers or larger conjugated systems to create novel materials with tailored optoelectronic properties. acs.orgacs.org

Supramolecular Chemistry: The benzyloxy and methoxy groups can participate in non-covalent interactions, such as hydrogen bonding (if deprotected to phenols) and π-stacking, which are the driving forces for self-assembly in supramolecular chemistry. beilstein-journals.org This compound could serve as a versatile building block for the construction of complex, self-assembled architectures like liquid crystals, gels, or molecular containers. The defined substitution pattern allows for precise control over the directionality of these interactions. Benzene derivatives with multiple interaction sites are known to form well-ordered nanostructures. rsc.org

Table 4: Potential Interdisciplinary Applications

| Research Area | Potential Role of this compound | Key Features Utilized |

|---|---|---|

| Polymer Chemistry | Monomer for high-performance polymers. | Thermal stability and chemical resistance from the fluoroaromatic core. numberanalytics.com |

| Organic Electronics | Scaffold for organic semiconductors or OLED materials. | Tunable electronic properties due to fluorine and ether groups. rsc.org |

| Supramolecular Chemistry | Building block for self-assembling systems. | Directional non-covalent interactions of ether groups and the aromatic ring. |

By exploring these interdisciplinary frontiers, research on this compound can contribute to the development of new functional materials and complex molecular systems.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-3-fluoro-5-methoxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Benzyloxy introduction : Use nucleophilic aromatic substitution (SNAr) with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Fluorination : Employ electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–25°C) to avoid over-fluorination.

Methoxy addition : Methoxylation via Ullmann coupling with CuI catalysis or Pd-mediated cross-coupling.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 eq fluorinating agent) and catalyst loading (e.g., 5 mol% Pd) to enhance yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns:

- Benzyloxy protons: δ 4.8–5.2 ppm (singlet for -OCH₂Ph).

- Aromatic protons: Split signals due to fluorine coupling (e.g., meta-fluoro causes doublets).

- 19F NMR : Single peak near δ -110 ppm (C-F).

- IR : Stretching vibrations for C-O (1250 cm⁻¹) and C-F (1100 cm⁻¹).

- MS : Parent ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyloxy group).

- Reference Data : Compare with structurally similar compounds (e.g., 1-(Benzyloxy)-3-iodobenzene in ).

Q. What physicochemical properties of this compound are critical for experimental design?

- Key Properties :

| Property | Value/Range | Impact on Research |

|---|---|---|

| Solubility | Organic solvents (e.g., DCM, THF) | Reaction medium selection |

| Melting Point | ~80–100°C (estimated) | Purification via recrystallization |

| Stability | Hygroscopic; light-sensitive | Storage under inert atmosphere |

- Handling : Use anhydrous conditions for moisture-sensitive reactions .

Advanced Research Questions

Q. How does the positioning of fluorine and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-fluoro and 5-methoxy groups create steric hindrance, directing electrophiles to the para position.

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing SNAr but enhancing Suzuki coupling at electron-deficient positions.

- Case Study : Compare with 1-(Benzyloxy)-3-iodobenzene, where iodine’s polarizability facilitates oxidative addition in Pd-catalyzed reactions .

Q. What strategies mitigate competing side reactions (e.g., demethylation or debenzylation) during synthesis?

- Mitigation Approaches :

- Protecting Groups : Use acid-labile groups (e.g., SEM for methoxy) to prevent premature cleavage.

- Temperature Control : Limit heating (<60°C) during fluorination to avoid bond cleavage.

- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for selective coupling without over-reduction .

Q. How can regioselectivity in electrophilic substitution reactions be predicted and controlled?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophile attack sites based on Fukui indices.

- Directing Groups : Methoxy acts as an ortho/para director, while fluorine directs meta. Competing effects require empirical validation via small-scale trials .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Resolution Strategies :

- Dose-Response Studies : Establish IC₅₀ curves to differentiate specific vs. off-target effects.

- Structural Analogs : Compare with 1-(Benzyloxy)-3-bromo-2-chlorobenzene to isolate substituent contributions .

Q. What computational methods (e.g., molecular docking, MD simulations) predict interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.